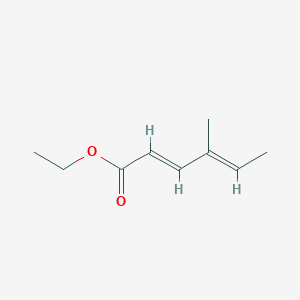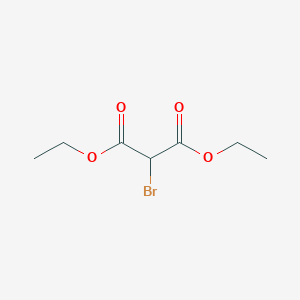
ブロモマロン酸ジエチル
概要
説明
It is a clear, colorless to slightly yellow liquid with a density of 1.402 g/mL at 25°C and a boiling point of 233-235°C . This compound is widely used in organic synthesis due to its reactivity and versatility.
科学的研究の応用
Diethyl bromomalonate has a wide range of applications in scientific research:
作用機序
Target of Action
Diethyl bromomalonate is primarily used as a chemical reagent in various organic synthesis reactions . It doesn’t have a specific biological target, but rather, it interacts with other chemical compounds during synthesis processes.
Mode of Action
The α-H of diethyl bromomalonate is more acidic compared to diethyl malonate, making it easier to form a carbanion under basic conditions . The bromine atom is also a good leaving group, which facilitates various reactions .
In one example, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate . This reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Biochemical Pathways
As a chemical reagent, diethyl bromomalonate is involved in various synthetic pathways rather than biochemical pathways. For instance, it can be used in the synthesis of chiral halogenated acetic acids from diethyl malonate .
Pharmacokinetics
Its properties such as solubility, stability, and reactivity would influence its behavior in a chemical reaction system .
Result of Action
The result of diethyl bromomalonate’s action is highly dependent on the specific reaction it is used in. For instance, in the synthesis of substituted 2-bromo-phenols, the result is the formation of 2-bromo-phenols .
Action Environment
The action of diethyl bromomalonate can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For example, the synthesis of substituted 2-bromo-phenols requires heating at 100°C . Safety measures should be taken when handling this compound due to its corrosive nature .
Safety and Hazards
Diethyl bromomalonate causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .
準備方法
Synthetic Routes and Reaction Conditions: Diethyl bromomalonate can be synthesized through the bromination of diethyl malonate. The process involves the addition of bromine to diethyl malonate in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions until the evolution of hydrogen bromide ceases . The product is then purified by washing with sodium carbonate solution and distillation under reduced pressure.
Industrial Production Methods: In industrial settings, the production of diethyl bromomalonate follows a similar procedure but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The bromination reaction is carefully controlled to prevent the formation of by-products such as diethyl dibromomalonate .
化学反応の分析
Types of Reactions: Diethyl bromomalonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted malonates.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, often mediated by catalysts such as zinc.
Photocatalytic Reactions: Under visible light, diethyl bromomalonate can undergo photocatalytic reactions to form α-indolyl diethyl malonates.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Zinc, palladium, copper, and iron complexes.
Solvents: Carbon tetrachloride, chloroform, and hexanes.
Major Products:
- Substituted malonates
- Vinyl malonates
- α-Indolyl diethyl malonates
類似化合物との比較
Diethyl bromomalonate is unique due to its high reactivity and versatility in organic synthesis. Similar compounds include:
Diethyl malonate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl bromomalonate: Similar reactivity but with different physical properties due to the presence of methyl groups instead of ethyl groups.
Diethyl chloromalonate: Contains a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
特性
IUPAC Name |
diethyl 2-bromopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJVDWXUKLTFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060992 | |
| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Diethyl bromomalonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
685-87-0 | |
| Record name | Diethyl bromomalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl bromomalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl bromomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-bromo-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bromomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BROMOMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4643QTM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diethyl bromomalonate?
A1: Diethyl bromomalonate is represented by the molecular formula C7H11BrO4 and has a molecular weight of 239.07 g/mol.
Q2: How does Diethyl bromomalonate typically react in organic transformations?
A2: Diethyl bromomalonate participates in reactions primarily through its electrophilic bromine atom and the acidic protons adjacent to the carbonyl groups. It readily undergoes nucleophilic substitution reactions, particularly SN2 and SN2' reactions. [, ]
Q3: What is the significance of Diethyl bromomalonate in the Bingel-Hirsch reaction?
A3: Diethyl bromomalonate plays a crucial role in the Bingel-Hirsch reaction, a cyclopropanation reaction with fullerenes. It reacts with fullerenes in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form methanofullerenes. [, , ]
Q4: Can you elaborate on the unusual reactivity observed in the Bingel-Hirsch reaction with metallofullerenes?
A4: Interestingly, the reaction of Diethyl bromomalonate with cationic metallofullerenes, like Sc3N@Ih-C80, proceeds via an unusual outer-sphere single electron transfer (SET) mechanism. In this scenario, the diethyl bromomalonate anion acts both as a nucleophile and an electron donor. []
Q5: Does the size of the substituent on the bromomalonate affect the reaction pathway?
A5: Yes, computational studies indicate that larger substituents on the bromomalonate, like the ethoxycarbonyl groups in Diethyl bromomalonate, favor SN2' substitution over direct nucleophilic substitution in reactions with fullerenes. []
Q6: What are some notable applications of Diethyl bromomalonate in organic synthesis?
A6: Diethyl bromomalonate finds use in various synthetic applications, including:
- Synthesis of heterocycles: It serves as a key building block for synthesizing a range of heterocyclic compounds, including benzofuran-derived β-amino esters [], indeno-coumarins [], and thiazolo[3,2-a]pyrimidin-5-ones. []
- C-H functionalization: Diethyl bromomalonate enables the C-H malonylation of aromatic heterocycles like indoles under visible light irradiation. []
- Formation of []trannulenes: Reaction of Diethyl bromomalonate with C60F18 leads to the formation of []trannulenes, unique fullerene derivatives exhibiting emerald-green color due to extended conjugation. [, ]
- Asymmetric synthesis: Chiral crown ethers derived from sugars like D-mannitol and α-D-galactopyranoside, when used as phase-transfer catalysts with Diethyl bromomalonate, mediate asymmetric Michael additions and Darzens condensations with high enantioselectivities. [, ]
Q7: Can you explain the role of Diethyl bromomalonate in synthesizing C3-malonated thiophenes and furans?
A7: Diethyl bromomalonate acts as an electrophilic partner in a visible-light-induced radical reaction, leading to the C3-ethoxycarbonylmethylation of thiophenes and furans. This reaction offers a mild and efficient route to valuable heterocyclic compounds. []
Q8: How has Diethyl bromomalonate been employed in the synthesis of bioactive molecules?
A8: Diethyl bromomalonate serves as a key intermediate in synthesizing cyclic disulfide and sulfide derivatives with hepatoprotective activities. [] It is also used in preparing Vilazodone hydrochloride, an antidepressant and anxiolytic drug. [, ]
Q9: Can Diethyl bromomalonate be used in solvent-free reactions?
A9: Yes, Diethyl bromomalonate has proven successful in solvent-free mechanochemical reactions with fullerenes under high-speed vibration milling conditions. These reactions, promoted by inorganic bases, yield methanofullerenes and bisadducts. [, ]
Q10: Are there any specific considerations regarding the stability of Diethyl bromomalonate?
A10: While generally stable, Diethyl bromomalonate can undergo decomposition upon heating or prolonged storage. It is advisable to store it under cool and dry conditions, away from light and moisture.
Q11: How is Diethyl bromomalonate typically characterized and quantified?
A11: Common analytical techniques used for characterizing and quantifying Diethyl bromomalonate include:
- Spectroscopy: Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy for structural elucidation. [, ]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) for determining the molecular weight and fragmentation patterns. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) for separating and purifying reaction mixtures containing Diethyl bromomalonate derivatives. [, ]
Q12: Have computational methods been employed to study Diethyl bromomalonate?
A12: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been valuable in understanding:
- Reaction mechanisms: DFT studies have provided insights into the reaction mechanisms of the Bingel-Hirsch reaction with Diethyl bromomalonate, especially the role of SET processes in reactions with metallofullerenes. [, ]
- NMR chemical shifts: Theoretical calculations of 1H and 3He NMR chemical shifts have aided in assigning the structures of Diethyl bromomalonate adducts of fullerenes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
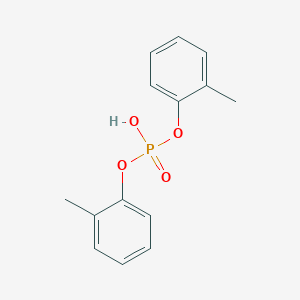

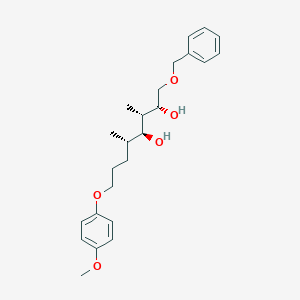
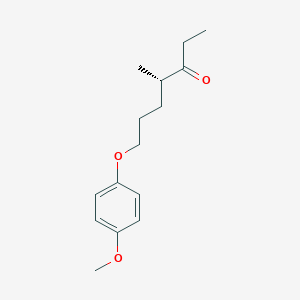
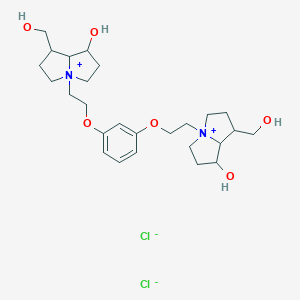
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
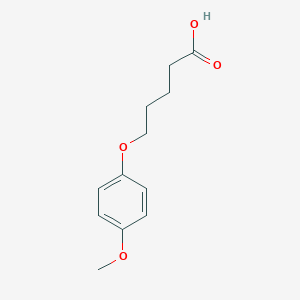

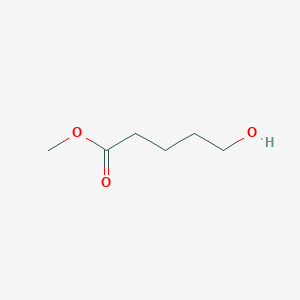
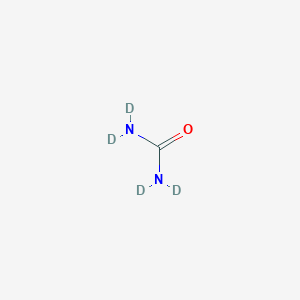

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
